5-(Aminomethyl)isoindolin-1-one hydrochloride
Overview
Description
5-(Aminomethyl)isoindolin-1-one hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Isoindolin-1-one moieties have been indicated as potential inhibitors of cyclin-dependent kinase 7 (cdk7) in some studies . CDK7 plays a crucial role in cell cycle regulation and transcription.
Action Environment
It is known that the compound is stable at room temperature and soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)isoindolin-1-one hydrochloride typically involves the reaction of isoindolin-1-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs ultrasonic-assisted synthesis, which enhances reaction rates, yields, and selectivity while using milder reaction conditions. This method is advantageous for large-scale production due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindolin-1-one derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
5-(Aminomethyl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound, which lacks the aminomethyl group.
3-Hydroxyisoindolin-1-one: A derivative with a hydroxyl group at the 3-position.
N-Methylisoindolin-1-one: A derivative with a methyl group on the nitrogen atom.
Uniqueness
5-(Aminomethyl)isoindolin-1-one hydrochloride is unique due to its aminomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of diverse organic compounds and in the development of new pharmaceuticals .
Properties
IUPAC Name |
5-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-8-7(3-6)5-11-9(8)12;/h1-3H,4-5,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKBHBQOZPPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422057-35-9 | |
Record name | 5-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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